molecular formula C16H20N4O2 B2565907 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797020-69-9

3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2565907
CAS No.: 1797020-69-9
M. Wt: 300.362
InChI Key: CIJZBIWMDUPWTP-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group, an oxolan ring, and a pyrazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Attachment of the Oxolan Ring: The oxolan ring can be introduced via a nucleophilic substitution reaction using an appropriate oxirane derivative.

    Formation of the Benzamide Core: The benzamide core is formed by reacting aniline with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Final Coupling Reaction: The final step involves coupling the pyrazole and oxolan intermediates with the benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxolan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted oxolan derivatives.

Scientific Research Applications

3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: The compound can be utilized in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrazole and oxolan rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • **3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
  • **3-(dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one
  • **3-(dimethylamino)oxolan-3-yl]methanol hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring enhances its potential as a pharmacophore, while the oxolan ring provides additional stability and binding affinity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(dimethylamino)-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19(2)14-5-3-4-12(8-14)16(21)18-13-9-17-20(10-13)15-6-7-22-11-15/h3-5,8-10,15H,6-7,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJZBIWMDUPWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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